molecular formula C12H9N3O2 B13850669 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

Cat. No.: B13850669
M. Wt: 227.22 g/mol
InChI Key: WWFWMAKTVTZDCJ-UHFFFAOYSA-N
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Description

3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is an organic compound with a complex structure that includes a pyridazine ring, a benzonitrile group, and a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the benzonitrile group and the hydroxymethyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents and recyclable catalysts, can also be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine.

Scientific Research Applications

3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
  • 3-(Hydroxymethyl)benzonitrile
  • 4-(3-(Hydroxymethyl)phenoxy)benzonitrile

Uniqueness

3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of the pyridazine ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

InChI

InChI=1S/C12H9N3O2/c13-7-9-2-1-3-10(6-9)15-5-4-12(17)11(8-16)14-15/h1-6,16H,8H2

InChI Key

WWFWMAKTVTZDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)CO)C#N

Origin of Product

United States

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